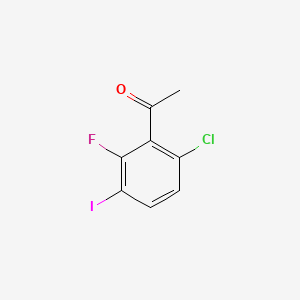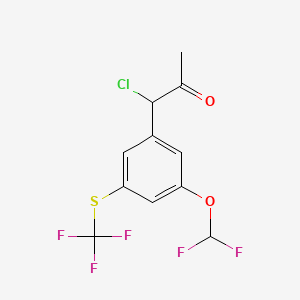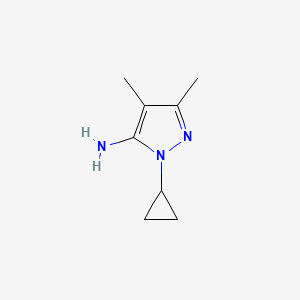![molecular formula C28H19BrN2 B14040005 2-([1,1'-Biphenyl]-4-yl)-4-(3-bromophenyl)-6-phenylpyrimidine](/img/structure/B14040005.png)
2-([1,1'-Biphenyl]-4-yl)-4-(3-bromophenyl)-6-phenylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-([1,1’-Biphenyl]-4-yl)-4-(3-bromophenyl)-6-phenylpyrimidine is a complex organic compound that belongs to the class of pyrimidines. This compound is characterized by its unique structure, which includes a biphenyl group, a bromophenyl group, and a phenyl group attached to a pyrimidine ring. The presence of these aromatic groups contributes to its stability and reactivity, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-Biphenyl]-4-yl)-4-(3-bromophenyl)-6-phenylpyrimidine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura cross-coupling reaction, which is used to form the biphenyl and bromophenyl groups. This reaction involves the coupling of aryl halides with aryl boronic acids in the presence of a palladium catalyst and a base.
-
Step 1: Formation of Biphenyl Group
Reagents: Aryl halide, aryl boronic acid, palladium catalyst, base (e.g., potassium carbonate)
Conditions: Reflux in an organic solvent (e.g., toluene) under an inert atmosphere (e.g., nitrogen)
Reaction: [ \text{Ar-Br} + \text{Ar’-B(OH)_2} \xrightarrow{\text{Pd catalyst, base}} \text{Ar-Ar’} + \text{B(OH)_3} ]
-
Step 2: Formation of Pyrimidine Ring
Reagents: 3-bromophenylamine, benzaldehyde, ammonium acetate
Conditions: Heating under reflux in ethanol
Reaction: [ \text{3-bromophenylamine} + \text{benzaldehyde} + \text{ammonium acetate} \xrightarrow{\text{heat}} \text{pyrimidine derivative} ]
-
Step 3: Coupling of Biphenyl and Pyrimidine Derivatives
Reagents: Biphenyl derivative, pyrimidine derivative, palladium catalyst, base
Conditions: Reflux in an organic solvent under an inert atmosphere
Reaction: [ \text{Biphenyl derivative} + \text{pyrimidine derivative} \xrightarrow{\text{Pd catalyst, base}} \text{2-([1,1’-Biphenyl]-4-yl)-4-(3-bromophenyl)-6-phenylpyrimidine} ]
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反応の分析
Types of Reactions
2-([1,1’-Biphenyl]-4-yl)-4-(3-bromophenyl)-6-phenylpyrimidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Lithium aluminum hydride in dry ether
Substitution: Sodium methoxide in methanol
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of amines or alcohols
Substitution: Formation of substituted aromatic compounds
科学的研究の応用
2-([1,1’-Biphenyl]-4-yl)-4-(3-bromophenyl)-6-phenylpyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and liquid crystals.
作用機序
The mechanism of action of 2-([1,1’-Biphenyl]-4-yl)-4-(3-bromophenyl)-6-phenylpyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The aromatic groups in the compound facilitate its binding to hydrophobic pockets in proteins, enhancing its efficacy.
類似化合物との比較
Similar Compounds
- 2-([1,1’-Biphenyl]-4-yl)-4-phenylpyrimidine
- 4-(3-Bromophenyl)-6-phenylpyrimidine
- 2-Phenyl-4-(3-bromophenyl)-6-phenylpyrimidine
Uniqueness
2-([1,1’-Biphenyl]-4-yl)-4-(3-bromophenyl)-6-phenylpyrimidine is unique due to the presence of both biphenyl and bromophenyl groups, which contribute to its distinct chemical and biological properties
特性
分子式 |
C28H19BrN2 |
|---|---|
分子量 |
463.4 g/mol |
IUPAC名 |
4-(3-bromophenyl)-6-phenyl-2-(4-phenylphenyl)pyrimidine |
InChI |
InChI=1S/C28H19BrN2/c29-25-13-7-12-24(18-25)27-19-26(22-10-5-2-6-11-22)30-28(31-27)23-16-14-21(15-17-23)20-8-3-1-4-9-20/h1-19H |
InChIキー |
CHJKFEZSFBFHJP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=CC(=N3)C4=CC(=CC=C4)Br)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(2-Isopropyl-3-pyridyl)-3,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine](/img/structure/B14039928.png)
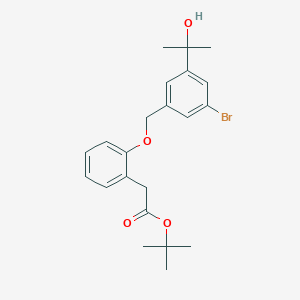
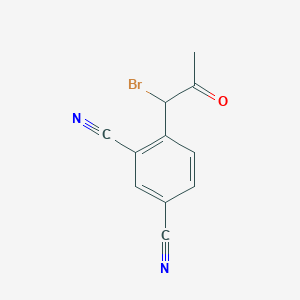
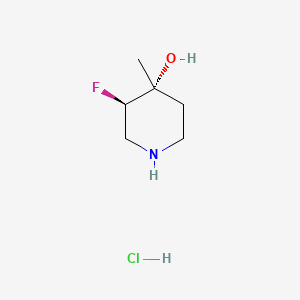


![7-chloroimidazo[1,2-c]pyrimidin-5-olate](/img/structure/B14039956.png)
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)spiro[4,6-dihydropyrrolo[1,2-B]pyrazole-5,1'-cyclopropane]](/img/structure/B14039963.png)

